Ceratotoxin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ceratotoxin A (CtxA) is a 29-residue peptide isolated from the accessory gland secretion fluid . It has been shown to be highly active against both Gram-negative and Gram-positive bacteria . It can permeabilize the outer and inner membranes of E. coli , and its antimicrobial properties are well correlated with high levels of pore-forming activity .

Synthesis Analysis

The antibacterial activity of a chemically synthesized Ceratotoxin A (ctx A) has been investigated . Ctx A was mainly active against Gram-negative organisms, and it had a lytic effect on non-growing Escherichia coli K-12 . Data showed that ctx A alters both the outer and the inner membrane of E. coli K-12 cells .Molecular Structure Analysis

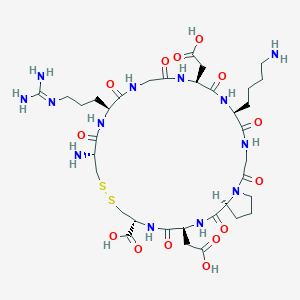

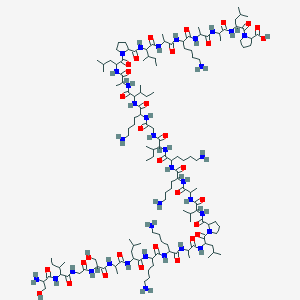

Ceratotoxin A is a 3-kDa molecular mass amphiphilic peptide . It is physiologically related to bee melittin and shows amino acid sequence homology with magainin peptides . 2D NMR studies in methanol revealed a helical structure for residues 8-25 .Chemical Reactions Analysis

Ceratotoxin A gene expression is affected by juvenile hormone, which has gonadotropic functions in adult insects . The ceratotoxin is a gene expressed exclusively in the imaginal stages and that it is female-specific, related to sexual maturity, and stimulated by mating .Physical And Chemical Properties Analysis

Ceratotoxin A has a molecular formula of C135H243N35O32 and a molecular weight of 2868.59 . It is soluble in DMSO .Applications De Recherche Scientifique

Ceratotoxin A's Origin and Expression : It is an antibacterial peptide produced in the medfly Ceratitis capitata's female reproductive accessory glands. The gene for ceratotoxin A is expressed exclusively in adult stages, specifically in females, and is linked to sexual maturity and mating. Unlike many antibacterial insect hemolymph peptides, it is not induced by microbial infection (Marchini et al., 1995).

Regulation by Juvenile Hormone : Ceratotoxin A gene expression is influenced by the juvenile hormone, which plays a gonadotropic role in adult insects. Treatments affecting the juvenile hormone levels modulate the expression of the ceratotoxin A gene (Dallai et al., 1997).

Antibacterial Activity and Membrane Permeability Effects : Ceratotoxin A primarily targets Gram-negative organisms and can alter the permeability of both the inner and outer membranes of Escherichia coli K-12 cells. Its antibacterial activity is attributed to this membrane-altering effect (Marri et al., 1996).

Relationship with Other Ceratotoxins : The ceratotoxin family includes other members, such as ceratotoxin B and C. These peptides have similar antibacterial properties but vary in potency and target range. The genes encoding these peptides are clustered in the medfly's genome and are expressed coordinately (Rosetto et al., 1996).

Mechanism of Action : Ceratotoxin A forms voltage-dependent ion channels in lipid bilayers, suggesting a mode of action similar to other amphipathic peptides. This action contributes to its antibacterial efficacy (Saint et al., 2003).

Genomic Organization and Chromosomal Localization : The ceratotoxin genes are organized in a large cluster spanning over 26 kilobases of DNA in the medfly genome. Interestingly, ceratotoxins are the first case of female-specific X-linked genes identified in C. capitata (Rosetto et al., 1997).

Potential Therapeutic Applications : Research on modifying ceratotoxin A, such as creating an azide derivative, explores its use in targeting specific membranes, potentially for drug delivery or as antimicrobial agents (Mayer et al., 2019).

Mécanisme D'action

Ceratotoxin A forms voltage-dependent ion channels in bilayers according to the barrel-stave model . The characteristics of the channel suggest that the C-terminal regions form bundles of five or six helices embedded in the membrane, such that the N-terminal moieties lie on the polar side of the lipid bilayer .

Orientations Futures

Research on Ceratotoxin A is ongoing. For instance, one study investigated whether Ceratotoxin A gene expression was affected by juvenile hormone . The results suggest that Ceratotoxin A gene expression is modulated by juvenile hormone . This provides a foundation for considering Ceratotoxin A as a novel, promising biocontrol agent .

Propriétés

IUPAC Name |

1-[2-[2-[2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]propanoylamino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C135H243N35O32/c1-26-76(15)105(164-116(182)87(142)69-171)127(193)144-68-103(174)153-98(70-172)124(190)148-82(21)112(178)159-94(63-71(5)6)123(189)158-92(49-34-40-58-140)120(186)156-90(47-32-38-56-138)118(184)147-83(22)114(180)160-95(64-72(7)8)132(198)168-60-42-51-99(168)125(191)163-104(75(13)14)129(195)149-84(23)110(176)155-91(48-33-39-57-139)119(185)157-93(50-35-41-59-141)122(188)165-106(77(16)27-2)128(194)143-67-102(173)152-88(45-30-36-54-136)121(187)166-107(78(17)28-3)130(196)151-86(25)115(181)161-96(65-73(9)10)133(199)169-61-43-52-100(169)126(192)167-108(79(18)29-4)131(197)150-85(24)111(177)154-89(46-31-37-55-137)117(183)146-80(19)109(175)145-81(20)113(179)162-97(66-74(11)12)134(200)170-62-44-53-101(170)135(201)202/h71-101,104-108,171-172H,26-70,136-142H2,1-25H3,(H,143,194)(H,144,193)(H,145,175)(H,146,183)(H,147,184)(H,148,190)(H,149,195)(H,150,197)(H,151,196)(H,152,173)(H,153,174)(H,154,177)(H,155,176)(H,156,186)(H,157,185)(H,158,189)(H,159,178)(H,160,180)(H,161,181)(H,162,179)(H,163,191)(H,164,182)(H,165,188)(H,166,187)(H,167,192)(H,201,202) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXGJUOSTKVDEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C135H243N35O32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2868.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150671-04-8 |

Source

|

| Record name | 150671-04-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.